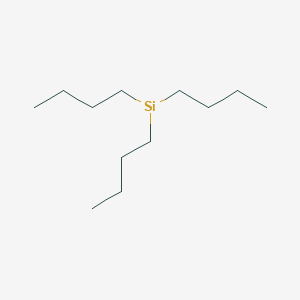
Tributylsilane
概要
説明
Tributylsilane is an organosilicon compound with the chemical formula ([CH_3(CH_2)_3]_3SiH). It is a trialkylsilane, characterized by the presence of three butyl groups attached to a silicon atom. This compound is a colorless liquid at room temperature and is widely used in organic synthesis due to its reducing properties and ability to act as a hydride donor.
準備方法
Synthetic Routes and Reaction Conditions: Tributylsilane can be synthesized through the reaction of trichlorosilane with butyllithium. The reaction proceeds as follows: [ \text{HSiCl}_3 + 3 \text{BuLi} \rightarrow \text{Bu}_3\text{SiH} + 3 \text{LiCl} ] This reaction is typically carried out in an inert atmosphere to prevent the highly reactive intermediates from reacting with moisture or oxygen.
Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized conditions to ensure high yield and purity. The reaction is conducted in large reactors with precise control over temperature and pressure to facilitate the efficient conversion of reactants to the desired product.
化学反応の分析
Types of Reactions: Tributylsilane undergoes various types of chemical reactions, including:
Reduction: It is commonly used as a reducing agent in organic synthesis. For example, it can reduce carbonyl compounds to alcohols.
Hydrosilylation: this compound can add across double bonds in the presence of a catalyst, forming organosilicon compounds.
Dehydrogenative Coupling: This reaction involves the formation of Si-Si bonds through the elimination of hydrogen gas.
Common Reagents and Conditions:
Catalysts: Transition metal catalysts such as platinum, palladium, and rhodium are often used to facilitate hydrosilylation reactions.
Solvents: Reactions involving this compound are typically carried out in organic solvents like tetrahydrofuran or toluene.
Major Products:
Alcohols: Reduction of carbonyl compounds.
Organosilicon Compounds: Products of hydrosilylation reactions.
Disilanes: Products of dehydrogenative coupling reactions.
科学的研究の応用
Tributylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various organic synthesis reactions. Its ability to donate hydride ions makes it valuable in the reduction of carbonyl compounds and other functional groups.
Biology: this compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drugs and therapeutic agents due to its role in the synthesis of complex organic molecules.
Industry: this compound is used in the production of silicone-based materials, which have applications in sealants, adhesives, and coatings.
作用機序
The mechanism by which tributylsilane exerts its effects is primarily through hydride transfer. The silicon-hydrogen bond in this compound is relatively weak, making it an effective hydride donor. In reduction reactions, the hydride ion is transferred from the silicon atom to the substrate, resulting in the formation of the reduced product and a silyl intermediate. This intermediate can then react further or be removed under the reaction conditions.
類似化合物との比較
Triethylsilane: Another trialkylsilane with similar reducing properties but with ethyl groups instead of butyl groups.
Triphenylsilane: Contains phenyl groups attached to the silicon atom, making it less reactive than tributylsilane.
Dimethylphenylsilane: A mixed alkyl-aryl silane with different reactivity and applications compared to this compound.
Uniqueness: this compound is unique due to its balance of reactivity and stability. The butyl groups provide steric hindrance, which can influence the selectivity of reactions. Additionally, its liquid state at room temperature makes it easier to handle and use in various applications compared to solid silanes.
特性
InChI |
InChI=1S/C12H27Si/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEIIPDWJVGTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10912463 | |
| Record name | Tributylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
998-41-4 | |
| Record name | 998-41-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tributylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10912463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tributylsilane participate in dehydrogenative coupling reactions?
A1: this compound acts as a hydride source in platinum-catalyzed dehydrogenative coupling reactions with both aryl and aliphatic C-H bonds []. The reaction proceeds via a mechanism involving Si-H activation by the platinum catalyst, followed by C-H bond activation and reductive elimination to form the new C-Si bond. Notably, the reaction is acceptorless, meaning no external oxidant is required, and hydrogen gas is released as a byproduct. This method allows for the efficient synthesis of alkylsilanes and arylsilanes, valuable building blocks in organic synthesis.
Q2: Can this compound be used to functionalize fluorinated aromatic compounds?
A2: Yes, this compound plays a crucial role in the rhodium-catalyzed synthesis of diaryl sulfides from fluorinated aromatics and sulfur/organopolysulfides []. In this reaction, this compound likely acts as a reductant, facilitating the catalytic cycle and enabling the formation of the desired diaryl sulfide product. Interestingly, the reactivity varies depending on the organopolysulfide employed. For instance, di-tert-butyl tetrasulfide reacts with both aryl monofluorides and substituted pentafluorobenzenes, while di-tert-butyl trisulfide exhibits reactivity primarily with aryl monofluorides. This difference in reactivity is attributed to the varying S-S bond energies in the polysulfide reagents.
Q3: Are there any examples of this compound being utilized in polymer chemistry?
A3: Yes, this compound plays a key role in the synthesis of halogen-free polyisobutylene []. In this application, it serves as a hydride donor to living polyisobutylene chains, effectively terminating the polymerization process and yielding the desired polymer. This method provides a controlled and efficient route to halogen-free polyisobutylene, which is desirable for specific applications where halogen content is undesirable.
Q4: Does the structure of this compound impact its reactivity in these reactions?
A4: While the provided research doesn't directly compare this compound with other silanes, it's important to note that the steric and electronic properties of the substituents on silicon can significantly influence its reactivity []. For instance, bulkier substituents might hinder the approach of reactants to the silicon center, affecting the rate and selectivity of the reaction. Similarly, electron-donating or withdrawing groups on the silicon atom can modulate the Si-H bond strength, impacting its reactivity towards oxidative addition to metal catalysts. Further research focusing on the structure-activity relationship of various silanes, including this compound, in these reactions would provide valuable insights for optimizing reaction conditions and developing new synthetic methodologies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


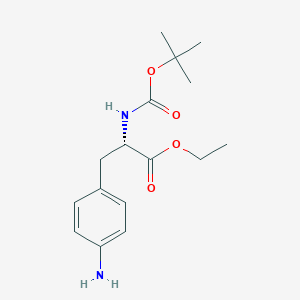
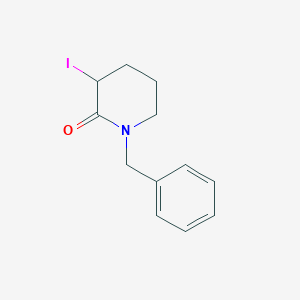
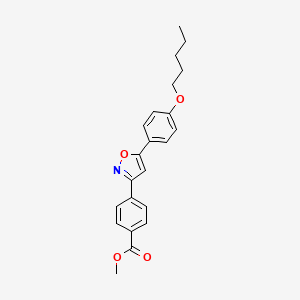
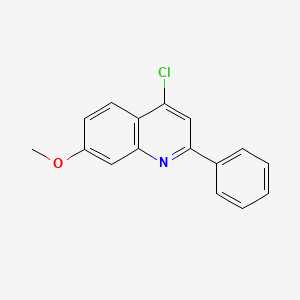
![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)
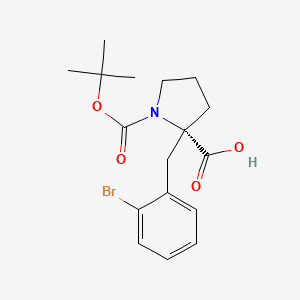
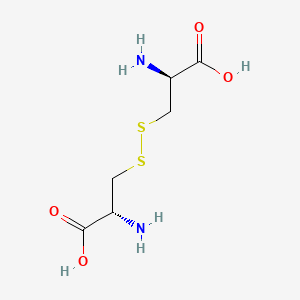


![N-[Bis(methylthio)methylene]glycine methyl ester](/img/structure/B1588558.png)


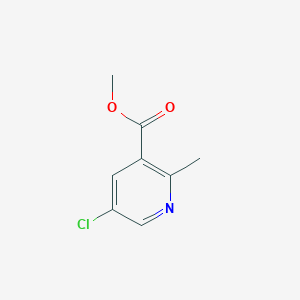
![Tris[2-(methylamino)ethyl]amine](/img/structure/B1588566.png)
